Methyl 3-bromo-6-cyanopyridine-2-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 241.04 g/mol. It is classified as a pyridine derivative, specifically a substituted pyridine carboxylic acid methyl ester. The compound features a bromine atom and a cyano group attached to the pyridine ring, which contributes to its unique chemical properties and reactivity.
Methyl 3-bromo-6-cyanopyridine-2-carboxylate falls under the category of heterocyclic compounds due to the presence of a nitrogen atom in its aromatic ring structure. It is also classified as an alkyl ester, specifically a methyl ester of a carboxylic acid.
The synthesis of methyl 3-bromo-6-cyanopyridine-2-carboxylate typically involves several key steps:
Methyl 3-bromo-6-cyanopyridine-2-carboxylate has a distinct molecular structure characterized by:
The structural formula can be represented as follows:
Property | Value |
---|---|
CAS Number | 61880-93-1 |
Molecular Formula | C8H5BrN2O2 |
Molecular Weight | 241.04 g/mol |
IUPAC Name | Methyl 3-bromo-6-cyanopyridine-2-carboxylate |
Canonical SMILES | COC(=O)C1=C(C=CC(=N1)C#N)Br |
Methyl 3-bromo-6-cyanopyridine-2-carboxylate can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for methyl 3-bromo-6-cyanopyridine-2-carboxylate involves its interaction with biological targets such as enzymes or receptors:
The bromine and cyano groups enhance its binding affinity and reactivity towards biological macromolecules .
Methyl 3-bromo-6-cyanopyridine-2-carboxylate exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | Solid |
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
Key chemical properties include:
These properties make it suitable for various applications in synthetic chemistry and drug development .
Methyl 3-bromo-6-cyanopyridine-2-carboxylate has several scientific uses:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3